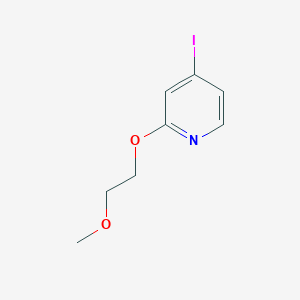

4-Iodo-2-(2-methoxyethoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10INO2 |

|---|---|

Molecular Weight |

279.07 g/mol |

IUPAC Name |

4-iodo-2-(2-methoxyethoxy)pyridine |

InChI |

InChI=1S/C8H10INO2/c1-11-4-5-12-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3 |

InChI Key |

XPIFNWOSDSXTLB-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=NC=CC(=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 Iodo 2 2 Methoxyethoxy Pyridine

The synthesis of 4-Iodo-2-(2-methoxyethoxy)pyridine is a crucial step in the production of more complex molecules. A common and effective method for its preparation involves the reaction of 2-chloro-4-iodopyridine (B15674) with 2-methoxyethanol (B45455). This nucleophilic aromatic substitution reaction is typically facilitated by a strong base in a suitable solvent.

One documented procedure involves the use of sodium hydride as the base and N,N-dimethylformamide (DMF) as the solvent. In this process, 2-methoxyethanol is first deprotonated by sodium hydride to form the corresponding alkoxide. This highly nucleophilic alkoxide then attacks the 2-position of the 2-chloro-4-iodopyridine ring, displacing the chloride ion to yield the desired product, this compound. The reaction is generally carried out at an elevated temperature to ensure a reasonable reaction rate.

Another synthetic approach utilizes potassium tert-butoxide as the base in tetrahydrofuran (B95107) (THF) as the solvent. Similar to the sodium hydride route, the reaction proceeds through the formation of the 2-methoxyethoxide anion, which then displaces the chlorine atom on the pyridine (B92270) ring.

A detailed summary of a representative synthetic method is presented in the table below:

Table 1: Synthesis of this compound

| Starting Material | Reagent | Base | Solvent | Reaction Conditions | Product |

|---|

Green Chemistry Principles in the Synthesis of 4 Iodo 2 2 Methoxyethoxy Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules. rsc.org this compound serves as an effective coupling partner in several of these transformations, which are discussed below.

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides. nih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and stability of the reagents. nih.gov The use of bulky and electron-rich phosphine (B1218219) ligands has significantly improved the efficiency and selectivity of these couplings. nih.gov

In the context of pyridyl systems, the Suzuki-Miyaura reaction is often challenged by the difficulty in preparing and the poor stability of pyridine-2-boronates. rsc.org However, the reactivity of iodo-substituted pyridines like this compound offers a viable route for C-C bond formation. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided results, the general principles of Suzuki-Miyaura reactions on iodo-pyridines suggest its utility. The reaction would involve the palladium-catalyzed coupling with a suitable organoboron reagent in the presence of a base.

A study on 2,4-dichloropyridines demonstrated that C4-selective Suzuki-Miyaura coupling can be achieved with high selectivity using specific N-heterocyclic carbene ligands or even under ligand-free "Jeffery" conditions. nih.gov This suggests that selective coupling at the 4-position of the pyridine (B92270) ring is feasible, a principle that can be extrapolated to 4-iodo-substituted pyridines.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst System | Ligand | Base | Solvent | Temperature | Reference |

| Pd(PEPPSI)(IPr) | IPr | Various | Various | 60-100 °C | nih.gov |

| Pd(OAc)2 | None (Jeffery conditions) | K2CO3 | H2O/DMF | 100 °C | nih.gov |

| Palladacycle | Diisopropylphosphine | Na2CO3 | Water | Ambient | capes.gov.br |

Sonogashira Coupling Architectures with Alkyne Nucleophiles

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Recent advancements have led to the development of copper-free Sonogashira coupling protocols. organic-chemistry.org

For this compound, a Sonogashira coupling would involve its reaction with a terminal alkyne to introduce an alkynyl group at the 4-position of the pyridine ring. This transformation is valuable for synthesizing various functionalized alkynes. Studies on related substrates, such as 2-amino-3-bromopyridines, have demonstrated the successful palladium-catalyzed Sonogashira coupling with a variety of terminal alkynes, yielding the corresponding 2-amino-3-alkynyl pyridines. scirp.org This indicates the feasibility of applying similar conditions to this compound.

An "inverse Sonogashira coupling" has also been reported, where an iodoalkyne reacts with a C(sp2)-H bond under photoinduced conditions, offering an alternative pathway for alkynylation without the need for a transition metal catalyst. nih.gov

Table 2: General Conditions for Sonogashira Coupling

| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Reference |

| PdCl2(PPh3)2 | CuI | Et3N | THF | Room Temp. | semanticscholar.org |

| Pd(PhCN)2Cl2/P(t-Bu)3 | None | Cs2CO3 | Dioxane | Room Temp. | organic-chemistry.org |

Heck Coupling Applications for Olefin Functionalization

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. masterorganicchemistry.com This reaction is instrumental in the synthesis of substituted alkenes. masterorganicchemistry.com The reaction typically involves a palladium catalyst, a base, and often a phosphine ligand. masterorganicchemistry.com

In the case of this compound, a Heck reaction would enable the introduction of an olefinic substituent at the 4-position. Research has shown that palladium-catalyzed Heck reactions can be performed on pyridine derivatives. For instance, supramolecularly-regulated palladium-catalyzed Mizoroki-Heck reactions between 3-bromopyridine (B30812) and terminal olefins have been shown to be efficient. researchgate.net Furthermore, sequential Heck reactions, involving an intramolecular followed by an intermolecular Heck reaction of olefin-tethered aryl iodides, have been developed to create complex molecular architectures. nih.govresearchgate.net

Table 3: Typical Reagents for Heck Coupling

| Catalyst | Ligand | Base | Olefin Partner | Reference |

| Pd(OAc)2 | P(o-tol)3 | NEt3 | Alkene | masterorganicchemistry.com |

| Pd(dba)2 | PPh3 | K2CO3 | Acrylate | researchgate.net |

Negishi and Stille Coupling Pathways

The Negishi coupling is a transition metal-catalyzed reaction that forms a carbon-carbon bond by coupling an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is notable for its ability to couple sp3, sp2, and sp hybridized carbon atoms. wikipedia.org Palladium is the most common catalyst, although nickel can also be used. wikipedia.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. researchgate.net The Negishi coupling has been successfully applied to the synthesis of bipyridines from halopyridines, demonstrating its utility for functionalizing pyridine rings. orgsyn.orgorgsyn.org

The Stille coupling involves the reaction of an organostannane with an sp2-hybridized organic halide catalyzed by palladium. While effective, a significant drawback of the Stille reaction is the toxicity of the tin reagents. orgsyn.org

For this compound, both Negishi and Stille couplings represent viable methods for introducing a wide range of organic substituents at the 4-position. The choice between these methods often depends on the availability of the organometallic reagent and tolerance of functional groups in the substrate.

Table 4: Comparison of Negishi and Stille Coupling

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features | Reference |

| Negishi | Organozinc | Pd or Ni | High reactivity, broad scope | wikipedia.orgorgsyn.org |

| Stille | Organostannane | Pd | Tolerant to many functional groups | researchgate.netorgsyn.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.gov This reaction has become a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The development of bulky, electron-rich phosphine ligands by Stephen Buchwald has been crucial to the success of this reaction. youtube.com

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org In the context of substituted pyridines, the Buchwald-Hartwig amination has been shown to be highly regioselective. For example, in 2-fluoro-4-iodopyridine, amination occurs exclusively at the 4-position. researchgate.net This selectivity is complementary to classical nucleophilic aromatic substitution, which would favor reaction at the 2-position. researchgate.net This precedent strongly suggests that this compound would undergo Buchwald-Hartwig amination at the 4-position to provide 4-amino-substituted pyridine derivatives.

Table 5: Key Components of Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Amine Partner | Reference |

| Pd(OAc)2 | BINAP | K2CO3 | Aromatic amines | researchgate.net |

| Pd(dba)2 | XPhos, SPhos | NaOtBu | Primary/Secondary amines | youtube.com |

Nucleophilic Substitution Reactions at the Pyridine Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction of aromatic compounds, particularly those containing electron-withdrawing groups or heteroatoms like the nitrogen in a pyridine ring. nih.gov In polyhalogenated pyridines, the position of nucleophilic attack is influenced by the nature of the nucleophile and the leaving groups. orgchemres.org

For pyridines with multiple halogen substituents, the regioselectivity of nucleophilic substitution can often be predicted based on the "hard and soft" acid and base principle. orgchemres.org Hard nucleophiles (e.g., those with oxygen or nitrogen donor atoms) tend to attack at positions that are more electron-deficient, while softer nucleophiles (e.g., those with sulfur donor atoms) may attack at different positions. orgchemres.org For instance, in 2,3,5,6-tetrachloro-4-iodopyridine (B1620682), O- and N-centered nucleophiles substitute a chlorine at the 2-position, whereas S-centered nucleophiles substitute the iodine at the 4-position. orgchemres.org

In the case of this compound, the methoxyethoxy group at the 2-position is not a typical leaving group in SNAr reactions. The primary site for nucleophilic attack would be the carbon bearing the iodo group. However, direct SNAr displacement of the iodo group by common nucleophiles is less favorable compared to the transition metal-catalyzed reactions discussed earlier. The electron-donating nature of the 2-(2-methoxyethoxy) group can also influence the reactivity of the pyridine ring towards nucleophilic attack.

It has been noted in the context of 2,4-dichloropyridines that after a C4-selective cross-coupling, the remaining chloride at the C2 position can be subsequently replaced through an SNAr reaction. nih.gov This highlights a potential two-step strategy for the difunctionalization of the pyridine ring, which could be conceptually applied to derivatives of this compound.

Displacement of Iodine with Various Nucleophiles

The iodine atom on the pyridine ring of this compound serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups onto the pyridine core. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the carbon atom bonded to the iodine, facilitating attack by nucleophiles.

Common nucleophiles that can displace the iodide include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) would yield the corresponding 4-methoxypyridine (B45360) derivative. Similarly, treatment with a primary or secondary amine can lead to the formation of 4-aminopyridine (B3432731) derivatives.

The general scheme for nucleophilic displacement is as follows:

Where Py-I represents this compound and Nu⁻ is the nucleophile.

SNAr-Based Derivatization Strategies

Nucleophilic aromatic substitution (SNAr) is a key pathway for the derivatization of this compound. The SNAr mechanism involves a two-step process: nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. The rate of SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the aromatic ring.

In the context of this compound, the pyridine nitrogen atom acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the 2- and 4-positions. The presence of the iodine at the 4-position makes it the primary site for substitution.

A variety of nucleophiles can be employed in SNAr reactions to introduce diverse functionalities.

| Nucleophile | Product |

| Sodium azide | 4-Azido-2-(2-methoxyethoxy)pyridine |

| Potassium cyanide | 4-Cyano-2-(2-methoxyethoxy)pyridine |

| Organometallic reagents | 4-Alkyl/Aryl-2-(2-methoxyethoxy)pyridine |

These reactions significantly expand the synthetic utility of the parent compound, allowing for the creation of a library of derivatives with tailored electronic and steric properties.

Metal-Halogen Exchange and Subsequent Trapping Reactions

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents. wikipedia.org This transformation is particularly efficient for iodoarenes due to the relatively weak carbon-iodine bond. libretexts.org In the case of this compound, treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can lead to a rapid and clean exchange of the iodine atom for a lithium atom. ethz.ch The presence of the methoxyethoxy group can potentially influence the rate and regioselectivity of this exchange through chelation effects. wikipedia.org

Formation and Reactivity of Organolithium and Grignard Reagents

The treatment of this compound with organolithium reagents like n-butyllithium results in the formation of a highly reactive 4-lithiopyridine (B8661376) intermediate. ethz.chmasterorganicchemistry.com This species is a potent nucleophile and a strong base. libretexts.orglibretexts.org The general reaction is:

This lithium-halogen exchange is typically very fast, even at low temperatures, which helps to suppress side reactions. wikipedia.org

Alternatively, Grignard reagents can be prepared by reacting the iodo-pyridine with magnesium metal. ethz.chmasterorganicchemistry.com The formation of the Grignard reagent, 4-(magnesioiodo)-2-(2-methoxyethoxy)pyridine, proceeds via an oxidative insertion of magnesium into the carbon-iodine bond. ethz.ch

Both the organolithium and Grignard reagents derived from this compound are valuable intermediates that can be trapped with various electrophiles to introduce new functional groups.

| Electrophile | Product from Organolithium/Grignard Reagent |

| Carbon dioxide, then acidic workup | 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid youtube.com |

| Aldehydes/Ketones | Corresponding secondary/tertiary alcohols libretexts.org |

| Esters | Ketones (after double addition) youtube.com |

| Nitriles | Ketones (after hydrolysis) youtube.com |

The choice between organolithium and Grignard reagents often depends on the specific electrophile and desired reaction conditions. Organolithium reagents are generally more reactive and basic than their Grignard counterparts. libretexts.orglibretexts.org

Stereoselective Introduction of New Functionalities

While the pyridine ring itself is achiral, the introduction of new functionalities via metal-halogen exchange can lead to the formation of chiral centers, particularly when reacting with prochiral electrophiles or when a chiral substituent is already present on the molecule. The stereochemical outcome of such reactions can often be controlled by the use of chiral ligands or auxiliaries.

For example, the addition of the generated organometallic species to a prochiral ketone can result in the formation of a chiral tertiary alcohol. The stereoselectivity of this addition can be influenced by the reaction conditions and the nature of the organometallic reagent and any coordinating ligands. While specific studies on the stereoselective reactions of 4-lithiated or 4-magnesiated 2-(2-methoxyethoxy)pyridine are not detailed in the provided context, the principles of stereoselective addition to carbonyls are well-established.

Radical-Mediated Transformations Involving the Pyridine Halogen

While ionic pathways like nucleophilic substitution and metal-halogen exchange are dominant, the carbon-iodine bond in this compound can also undergo homolytic cleavage to generate a pyridyl radical. This can be initiated by radical initiators, light, or certain transition metal catalysts. The resulting 4-pyridyl radical is a highly reactive intermediate that can participate in a variety of transformations.

These radical reactions offer alternative pathways for functionalization that are complementary to ionic methods. For instance, radical coupling reactions can be used to form carbon-carbon or carbon-heteroatom bonds. The specific conditions required to promote and control radical-mediated transformations of this compound would depend on the desired outcome and the chosen radical initiation method. The mechanism for Grignard reagent formation is also believed to have radical character. ethz.ch

An Overview of Current Research Trajectories and Potential Applications

Approaches to Regioselective Introduction of the Iodine Substituent

The placement of an iodine atom specifically at the 4-position of the 2-(2-methoxyethoxy)pyridine core requires precise control of regiochemistry. Two primary strategies are employed for this purpose: direct halogenation of a pre-formed pyridine ring and halogen exchange reactions.

Direct Halogenation Strategies

Direct iodination involves the introduction of an iodine atom onto the pyridine ring through an electrophilic aromatic substitution-type mechanism or via a directed metalation-iodination sequence. Pyridine itself is an electron-deficient system, making it generally unreactive towards electrophilic aromatic substitution, which often requires harsh conditions. nih.gov However, the activating nature of the 2-alkoxy group can facilitate this transformation.

A more controlled and widely applicable method is the directed ortho-metalation (DoM) followed by iodination. This involves deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to form an organometallic intermediate. This intermediate then reacts with an iodine source, such as molecular iodine (I₂), to install the iodine atom with high regioselectivity. For instance, a similar strategy has been successfully used for the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, where 5-chloro-2-(trifluoromethyl)pyridine (B1590180) is treated with LDA at -78°C, followed by quenching with I₂ to achieve iodination at the 4-position. chemicalbook.com The 2-alkoxy group in 2-(2-methoxyethoxy)pyridine would similarly direct the deprotonation to the adjacent 3-position or the 6-position. To achieve 4-iodination, a different precursor, such as one with a directing group already at the 3-position, might be necessary, or the synthesis would proceed through halogen dance rearrangements, where a halogen migrates to a more stable position under basic conditions. clockss.org

Another approach involves activating the pyridine ring as an N-oxide. Pyridine N-oxides can undergo 4-selective nitration, followed by displacement of the nitro group with a nucleophilic halide. nih.gov

Halogen Exchange Reactions for Iodopyridines

Halogen exchange, particularly the Finkelstein reaction, is a robust and common method for synthesizing iodoarenes from the corresponding chloro- or bromo-arenes. manac-inc.co.jp This SNAr reaction involves treating a haloarene with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like DMF or acetone. The equilibrium is driven by the precipitation of the less soluble sodium or potassium chloride/bromide. manac-inc.co.jp

For this reaction to be effective on an aromatic ring, the leaving group (chloride or bromide) must be positioned ortho or para to a strong electron-withdrawing group. manac-inc.co.jp In the pyridine ring, the ring nitrogen itself acts as an electron-withdrawing group, activating halogens at the 2- and 4-positions toward nucleophilic substitution. manac-inc.co.jpuci.edu Therefore, a precursor like 4-chloro-2-(2-methoxyethoxy)pyridine (B1510610) can be efficiently converted to the target compound by heating it with sodium iodide.

The synthesis of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) from pentachloropyridine (B147404) using NaI demonstrates the feasibility of exchanging a 4-chloro substituent for iodine on a pyridine ring. orgchemres.org This highlights the general applicability of this method for preparing 4-iodopyridines.

Formation of the 2-(2-methoxyethoxy)pyridine Moiety

The synthesis of the ether portion of the molecule involves creating a C-O bond between the 2-position of the pyridine ring and the 2-methoxyethanol (B45455) moiety. This is typically achieved through nucleophilic aromatic substitution.

Alkoxylation and Etherification Methods

The formation of the 2-(2-methoxyethoxy) ether linkage is a classic Williamson ether synthesis adapted for an aromatic substrate. The process involves reacting a suitable pyridine precursor, typically a 2-halopyridine such as 2-chloropyridine (B119429), with 2-methoxyethanol in the presence of a base. The base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), deprotonates the hydroxyl group of 2-methoxyethanol to form the more nucleophilic sodium 2-methoxyethoxide. This alkoxide then displaces the halide from the 2-position of the pyridine ring.

The synthesis of 2-methoxypyridine (B126380) by reacting 2-chloropyridine with sodium methoxide in refluxing methanol (B129727) is a well-established precedent for this type of transformation. researchgate.net By analogy, reacting a 2,4-dihalopyridine with sodium 2-methoxyethoxide would yield the desired 2-(2-methoxyethoxy) substituted pyridine.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Oxygen Functionalization

The key reaction for forming the ether bond is Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution on aliphatic carbons (SN1 and SN2), SNAr on aromatic rings proceeds via a two-step addition-elimination mechanism. The nucleophile (in this case, the 2-methoxyethoxide anion) attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled, restoring the aromaticity of the ring.

For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. uci.edu In pyridines, the ring nitrogen atom deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the 2- and 4-positions. uci.edugoogle.com This makes 2-halopyridines excellent substrates for SNAr reactions with alkoxides. The reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide to selectively form 6-bromo-2-methoxy-3-aminopyridine further illustrates this principle, where one halogen is displaced by the alkoxide. nih.gov

Optimization of Reaction Conditions and Process Efficiency

Optimizing the synthesis of this compound involves maximizing the yield and purity of the final product while minimizing reaction times and costs. This requires careful selection of reagents, solvents, temperature, and reaction technology.

A plausible synthetic route would start from a commercially available 2,4-dihalopyridine. For example, starting with 2,4-dichloropyridine (B17371):

SNAr Alkoxylation: React 2,4-dichloropyridine with sodium 2-methoxyethoxide. The greater reactivity of the 2-position halogen towards nucleophilic attack should favor the formation of 4-chloro-2-(2-methoxyethoxy)pyridine.

Halogen Exchange: Convert the intermediate 4-chloro-2-(2-methoxyethoxy)pyridine to the final product via a Finkelstein reaction with NaI.

Optimization for each step would include:

Solvent Selection: For SNAr and Finkelstein reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are typically preferred as they effectively solvate the cation of the salt (e.g., Na⁺) without strongly solvating the nucleophile, thus enhancing its reactivity. orgchemres.org

Temperature Control: SNAr reactions often require heating to proceed at a reasonable rate. acsgcipr.org However, excessive temperatures can lead to side reactions and decomposition. The optimal temperature must be determined empirically. For instance, the synthesis of tetrachloro-4-iodopyridine was improved by increasing the temperature to reflux conditions. orgchemres.org

Stoichiometry: The molar ratio of reactants is critical. Using a slight excess of the nucleophile (the alkoxide or iodide salt) can help drive the reaction to completion. In the synthesis of tetrachloro-4-iodopyridine, a 4.5-fold excess of NaI was found to be optimal under reflux conditions. orgchemres.org

Catalysis and Technology: While often uncatalyzed, SNAr reactions can sometimes be accelerated. More significantly, modern techniques like microwave irradiation can dramatically reduce reaction times and improve yields by promoting rapid and uniform heating. The synthesis of tetrachloro-4-iodopyridine, for example, was reduced from 1.5 hours under reflux to just 10 minutes using microwave irradiation, with a slight increase in yield. orgchemres.org

The following tables summarize reaction conditions from analogous syntheses that inform the optimization process.

Table 1: Optimization of Halogen Exchange for Iodopyridine Synthesis A summary of reaction conditions for the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine from pentachloropyridine and NaI, based on literature findings. orgchemres.org

| Entry | Solvent | NaI (equiv.) | Conditions | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetone | 4.5 | Reflux | 5 h | 45 |

| 2 | CH₃CN | 4.5 | Reflux | 5 h | 50 |

| 3 | THF | 4.5 | Reflux | 5 h | 35 |

| 4 | DMF | 4.5 | Reflux | 1.5 h | 88 |

| 5 | DMF | 2.0 | Microwave (600W, 140°C) | 10 min | 92 |

Table 2: Conditions for SNAr Reactions on Pyridine Rings A collection of representative conditions for nucleophilic aromatic substitution on various halopyridine substrates.

| Substrate | Nucleophile | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine | NaOMe | MeOH | Reflux, 4 h | 2-Methoxypyridine | researchgate.net |

| 2,6-Dibromo-3-aminopyridine | NaOMe | 1,4-Dioxane | Reflux, 18 h | 6-Bromo-2-methoxy-3-aminopyridine | nih.gov |

| 4-Chloropyridine (quaternized) | (CH₃)₂NH | H₂O | Ambient | 4-Dimethylaminopyridine | google.com |

| Pentachloropyridine | NaI | DMF | Microwave, 10 min | 2,3,5,6-Tetrachloro-4-iodopyridine | orgchemres.org |

An in-depth analysis of the chemical compound this compound reveals its significance as a key intermediate in the synthesis of various pharmaceutical compounds. This article focuses exclusively on the synthetic methodologies for its preparation and the application of green chemistry principles therein, based on available scientific literature.

Mechanistic Investigations and Reaction Pathway Elucidation

Catalytic Cycle Analysis in Metal-Mediated Transformations

Metal-mediated transformations are pivotal in the functionalization of aryl halides like 4-iodo-2-(2-methoxyethoxy)pyridine. The catalytic cycles of these reactions, particularly cross-coupling reactions, typically involve a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.

In a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira), the catalytic cycle would commence with the oxidative addition of this compound to a low-valent metal center, commonly Pd(0). This step involves the cleavage of the carbon-iodine bond and the formation of a new organometallic complex. The reactivity of the C-I bond is a key factor, and its polarization by the electron-donating 2-(2-methoxyethoxy) group can influence the rate of this step.

Following oxidative addition, the subsequent step depends on the specific cross-coupling reaction. In a Suzuki coupling, for instance, transmetalation would occur, where an organoboron compound transfers its organic group to the palladium center. The nature of the substituents on the pyridine (B92270) ring can affect the electronic properties of the palladium complex, thereby influencing the efficiency of transmetalation.

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple and the desired product is formed, regenerating the active Pd(0) catalyst. The steric and electronic properties of the ligands coordinated to the palladium throughout the cycle play a critical role in facilitating each of these steps and preventing side reactions. While specific catalytic cycle analyses for this compound are not extensively documented in public literature, the general principles derived from studies on other aryl iodides and substituted pyridines provide a robust framework for understanding its behavior in these transformations.

Kinetic and Spectroscopic Studies of Key Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for validating proposed mechanistic pathways. Kinetic studies and various spectroscopic techniques are employed to identify and understand the behavior of these transient species.

For reactions involving this compound, kinetic studies would involve monitoring the reaction progress over time under different reactant concentrations. This data can help determine the reaction order with respect to each component and elucidate the rate-determining step of the reaction. For instance, in a metal-catalyzed reaction, determining whether the oxidative addition or reductive elimination is rate-limiting provides valuable insight into the catalytic cycle.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are invaluable for identifying intermediates. For example, in-situ NMR spectroscopy can be used to observe the formation and consumption of organometallic intermediates during a catalytic cycle. The chemical shifts and coupling constants of the pyridine ring protons and the methoxyethoxy side chain would provide structural information about these intermediates.

Advanced techniques like action spectroscopy have been used to study the photostability and reactivity of related iodine-containing intermediates, such as the hypoiodite (B1233010) anion (IO⁻) researchgate.net. While not directly studying this compound, these methods demonstrate the powerful tools available for characterizing reactive species. For instance, studying the photodissociation of intermediates can reveal information about their bond energies and electronic structure researchgate.net. Although specific kinetic and spectroscopic data for intermediates derived from this compound are sparse in the literature, the application of these standard techniques would be essential for a detailed mechanistic understanding.

Influence of Solvent Systems and Ligand Effects on Reaction Outcomes

The choice of solvent and ligands can have a profound impact on the outcome of chemical reactions, influencing reaction rates, yields, and selectivity. In the context of reactions involving this compound, these effects are particularly significant in metal-catalyzed processes.

Solvent Effects: The solvent can influence a reaction in several ways. It can affect the solubility of reactants and catalysts, stabilize or destabilize transition states and intermediates, and in some cases, directly participate in the reaction. For polar reactions, such as those involving charged intermediates, polar solvents are generally preferred as they can solvate and stabilize these species. In metal-catalyzed cross-coupling reactions, common solvents include ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF and DMA). The choice of solvent can impact the coordination environment of the metal catalyst and the rate of key steps like oxidative addition and reductive elimination.

Ligand Effects: Ligands are molecules that bind to the metal center in a catalyst and are crucial in tuning its reactivity and selectivity. The electronic and steric properties of the ligands can be systematically varied to optimize a reaction. For instance, electron-donating ligands can increase the electron density on the metal center, which can facilitate oxidative addition. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, which may favor reductive elimination.

Studies on iron-based catalysts with substituted pyridine co-ligands have demonstrated a clear correlation between the electronic properties of the ligand and the catalytic activity. mdpi.com For example, in the oxidation of triphenylmethane, pyridine ligands with electron-withdrawing substituents led to a significant increase in reaction conversion. mdpi.com This is attributed to the increased electrophilicity of the active intermediate. A linear relationship was observed between the inverse of the maximum absorption wavelength of the iron-intermediate and the Hammett constants of the substituted pyridine ligands, providing strong evidence for the electronic influence of the co-ligands. mdpi.com Similar principles would apply to reactions catalyzed by metal complexes where this compound or a derivative could act as a ligand.

Theoretical and Computational Insights into Reaction Mechanisms

Theoretical and computational chemistry have become indispensable tools for elucidating complex reaction mechanisms. Density Functional Theory (DFT) is a widely used computational method that can provide detailed information about the energetics and structures of reactants, transition states, and intermediates.

For reactions involving this compound, computational studies can be employed to:

Investigate regioselectivity: Computational models can predict the most likely site of attack for a nucleophile by calculating the relative energies of the transition states leading to different regioisomers. This can help to rationalize and predict the outcomes of nucleophilic substitution reactions. orgchemres.org

Understand ligand and solvent effects: The influence of different ligands and solvent environments on the reaction pathway can be simulated, providing insights that can guide the experimental optimization of reaction conditions.

Predict spectroscopic properties: Computational methods can be used to calculate spectroscopic data (e.g., NMR chemical shifts, IR frequencies) for proposed intermediates, which can then be compared with experimental data to confirm their structure.

While specific computational studies focused solely on this compound are not prevalent in the searched literature, the methodologies are well-established. For example, computational studies on the C4-selective amination of pyridines have provided guiding principles for achieving high regioselectivity by analyzing the electronic tuning of reagents and the polarizability of intermediates. nih.gov These approaches could be readily applied to gain a deeper understanding of the reaction mechanisms of this compound.

Computational and Theoretical Characterization of 4 Iodo 2 2 Methoxyethoxy Pyridine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 4-Iodo-2-(2-methoxyethoxy)pyridine is fundamental to its chemical identity and reactivity. The pyridine (B92270) ring, an aromatic heterocycle, forms the core of the molecule. The nitrogen atom within the ring introduces a degree of electron-withdrawing character, influencing the electron distribution across the aromatic system. This is further modulated by the substituents: an iodine atom at the 4-position and a 2-methoxyethoxy group at the 2-position.

The iodine atom, being a large and polarizable halogen, can participate in various non-covalent interactions and also influences the electronic properties through inductive and resonance effects. The 2-methoxyethoxy group, with its ether linkages, introduces flexibility and potential for hydrogen bonding.

Molecular orbital (MO) analysis, often performed using quantum chemical calculations, provides a detailed picture of the electron distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

For substituted pyridines, the distribution of these frontier orbitals is heavily influenced by the nature and position of the substituents. The iodine atom can contribute to the HOMO, while the electron-deficient pyridine ring will be a major component of the LUMO. The precise energies and spatial distributions of these orbitals can be calculated to predict sites of electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of Substituted Pyridines

| Property | 4-Iodopyridine | 2-Methoxypyridine (B126380) | This compound (Predicted) |

| HOMO Energy (eV) | - | - | Lowered due to Iodo group |

| LUMO Energy (eV) | - | - | Lowered due to Iodo and pyridine N |

| HOMO-LUMO Gap (eV) | - | - | Moderate |

| Dipole Moment (Debye) | - | - | Significant due to heteroatoms |

Quantum Chemical Predictions of Reactivity and Selectivity

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of this compound in various chemical reactions. By modeling the potential energy surfaces of reaction pathways, chemists can identify the most likely products and understand the factors governing the reaction's outcome.

For instance, in cross-coupling reactions, a common application for iodinated aromatic compounds, theoretical calculations can help predict the ease of oxidative addition to a metal catalyst. The strength of the carbon-iodine bond and the electronic properties of the pyridine ring are critical factors that can be quantified through computation.

Furthermore, the regioselectivity of reactions, such as further substitution on the pyridine ring, can be rationalized and predicted. By calculating the electron density at different positions on the ring and the stability of potential intermediates, a clear picture of the most favored reaction sites emerges. For example, the interplay between the directing effects of the iodo and methoxyethoxy groups can be computationally elucidated.

Density Functional Theory (DFT) Studies on Conformational Preferences

The 2-methoxyethoxy substituent introduces significant conformational flexibility to the this compound molecule. The multiple rotatable single bonds within this side chain allow the molecule to adopt various spatial arrangements. Understanding these conformational preferences is crucial as they can impact the molecule's physical properties, its ability to interact with other molecules, and its biological activity, if any.

Density Functional Theory (DFT) is a widely used computational method for accurately predicting the geometries and relative energies of different conformers. By systematically rotating the bonds in the methoxyethoxy side chain and calculating the energy of each resulting conformation, a potential energy surface can be mapped out. The minima on this surface correspond to the most stable conformers.

These calculations would likely reveal that certain conformations are favored due to the minimization of steric hindrance and the optimization of intramolecular non-covalent interactions, such as weak hydrogen bonds between the ether oxygen atoms and hydrogen atoms on the pyridine ring. The relative populations of these conformers at a given temperature can also be estimated from their calculated free energies.

Table 2: Potential Torsional Angles for Conformational Analysis

| Dihedral Angle | Description | Predicted Stable Angle(s) |

| C3-C2-O-C | Rotation around the pyridine-ether bond | Dependent on steric and electronic effects |

| C2-O-C-C | Rotation within the ethoxy group | Likely anti and gauche conformations |

| O-C-C-O | Rotation around the central C-C bond of the side chain | Likely anti and gauche conformations |

| C-C-O-C | Rotation around the terminal ether bond | Dependent on steric hindrance |

Analysis of Non-Covalent Interactions within Molecular Complexes

Non-covalent interactions play a pivotal role in supramolecular chemistry, crystal engineering, and biological systems. This compound possesses several features that enable it to participate in a variety of these interactions. The iodine atom is a potent halogen bond donor, capable of forming directional interactions with electron-rich atoms. mdpi.com The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The aromatic ring itself can engage in π-stacking and π-hole interactions. researchgate.net

Computational methods are essential for quantifying the strength and nature of these non-covalent interactions. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. nih.gov This allows for a detailed understanding of what drives the formation of molecular complexes. nih.gov

For example, DFT calculations can be used to model the interaction of this compound with a halogen bond acceptor. The geometry of the resulting complex, the interaction energy, and the charge transfer between the molecules can all be calculated, providing a comprehensive picture of the halogen bond. Similarly, its interactions with other molecules through hydrogen bonding or π-stacking can be computationally explored. rsc.org

In Silico Modeling of Spectroscopic Signatures for Mechanistic Interpretation

Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure or to interpret reaction mechanisms. For this compound, methods like DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. These calculated shieldings can then be converted to chemical shifts, which can be compared directly with experimental spectra to aid in signal assignment.

Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding IR intensities can be predicted. This can help in identifying characteristic vibrational modes of the molecule and in understanding how its structure influences its IR spectrum.

In silico modeling of spectra is particularly valuable for studying transient or unstable species that may be difficult to characterize experimentally. By calculating the spectra of proposed intermediates in a reaction, for example, it may be possible to find evidence for their existence in experimental spectroscopic data. While the accuracy of these predictions can be influenced by factors like the choice of computational method and basis set, they provide an invaluable tool for the modern chemist. nih.gov

Advanced Synthetic Applications of 4 Iodo 2 2 Methoxyethoxy Pyridine As a Versatile Building Block

Construction of Architecturally Complex Pyridine-Containing Scaffolds

The strategic placement of the iodo and methoxyethoxy groups on the pyridine (B92270) ring allows for a diverse range of synthetic transformations, enabling the construction of intricate molecular architectures. The electron-donating nature of the 2-alkoxy group can influence the reactivity of the 4-position, while the iodine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, the cornerstone of modern organic synthesis.

Oligomeric and Polymeric Pyridine Systems

The synthesis of well-defined oligomeric and polymeric pyridine systems is of significant interest due to their potential applications in materials science, particularly in the development of conductive polymers and materials with unique photophysical properties. 4-Iodo-2-(2-methoxyethoxy)pyridine is an ideal monomer unit for the construction of such systems through iterative cross-coupling reactions.

For instance, Suzuki-Miyaura coupling reactions between this compound and pyridine-boronic acid derivatives can be employed to create precisely defined oligopyridines. The methoxyethoxy side chain not only enhances the solubility of the growing oligomer, facilitating the reaction and purification processes, but can also influence the final conformation of the product through non-covalent interactions.

Similarly, Stille coupling reactions, which involve the coupling of organostannanes with organic halides, offer another powerful method for the polymerization of this compound. By reacting it with a bis(stannyl)pyridine derivative, polymeric chains with alternating, well-defined monomeric units can be synthesized. The properties of the resulting polymers can be fine-tuned by the choice of the comonomer.

Table 1: Exemplary Cross-Coupling Reactions for Oligo- and Polypyridine Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Suzuki-Miyaura | This compound | Pyridine-4-boronic acid | Pd(PPh₃)₄ / Base | Bipyridine |

| Stille Coupling | This compound | 2,5-Bis(tributylstannyl)pyridine | Pd(PPh₃)₄ | Alternating Copolymer |

Synthesis of Fused and Bridged Heterocyclic Systems

The reactivity of this compound extends beyond simple cross-coupling reactions to the synthesis of more complex, three-dimensional fused and bridged heterocyclic systems. These scaffolds are of particular interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities. researchgate.net

One approach to fused systems involves an initial Sonogashira coupling of this compound with a terminal alkyne bearing a suitably positioned functional group. wikipedia.orgorganic-chemistry.org The resulting alkynylpyridine can then undergo an intramolecular cyclization reaction to form a new heterocyclic ring fused to the pyridine core. The methoxyethoxy group can play a crucial role in directing the cyclization or influencing the stability of the final product.

The synthesis of bridged systems can be envisioned through a multi-step sequence, potentially involving an initial functionalization at the 4-position followed by a subsequent ring-closing metathesis or other cyclization strategies. While direct examples with this compound are not prevalent in the literature, the principles of such transformations are well-established with related pyridine derivatives. acs.org

Precursor in the Synthesis of Bio-Relevant Organic Molecules

The pyridine moiety is a key pharmacophore in numerous approved drugs and biologically active compounds. The ability to introduce and functionalize this heterocycle with precision is therefore of paramount importance in drug discovery and chemical biology. This compound serves as a valuable starting material for the synthesis of such molecules.

Development of Chemical Probes and Labeling Agents

Fluorescent chemical probes are indispensable tools for visualizing and studying biological processes in real-time. The synthesis of such probes often involves the conjugation of a fluorophore to a recognition element. This compound can serve as a versatile scaffold for the development of novel fluorescent probes.

Through a Sonogashira or Suzuki coupling reaction, a fluorophore can be attached at the 4-position of the pyridine ring. The 2-(2-methoxyethoxy) group can enhance the aqueous solubility and cell permeability of the resulting probe, which are crucial properties for biological imaging applications. nih.gov Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, allowing for the design of probes that are sensitive to their local environment.

Construction of Scaffolds for Chemical Biology Studies

In chemical biology, small molecules are used to perturb and study biological systems. The development of novel molecular scaffolds is essential for exploring new areas of chemical space and identifying new modulators of biological function. The structural features of this compound make it an attractive starting point for the synthesis of libraries of compounds for chemical biology screening.

Buchwald-Hartwig amination of this compound allows for the introduction of a wide range of amine-containing fragments at the 4-position, providing access to a diverse set of substituted aminopyridines. wikipedia.org These compounds can be further elaborated to generate complex molecular architectures. The methoxyethoxy side chain can improve the pharmacokinetic properties of the resulting molecules, making them more suitable for in vivo studies.

Table 2: Applications in the Synthesis of Bio-Relevant Molecules

| Application | Synthetic Strategy | Key Reagent | Potential Outcome |

| Chemical Probes | Sonogashira Coupling | Fluorescent Alkyne | Fluorescently Labeled Pyridine |

| Labeling Agents | Suzuki Coupling | Boronic acid-functionalized tag | Tagged Pyridine Scaffold |

| Chemical Biology | Buchwald-Hartwig Amination | Various Amines | Library of Aminopyridine Derivatives |

Role in the Synthesis of Functional Materials

The unique electronic and coordination properties of the pyridine ring make it a valuable component in the design of functional materials. These materials can find applications in areas such as organic electronics, catalysis, and sensing. This compound provides a versatile platform for the synthesis of such materials.

The incorporation of this building block into larger conjugated systems via cross-coupling reactions can lead to the formation of materials with tailored electronic properties. The methoxyethoxy group can influence the solid-state packing of the material, which in turn affects its charge transport characteristics. Furthermore, the pyridine nitrogen can be used to coordinate to metal centers, leading to the formation of metallopolymers or metal-organic frameworks (MOFs) with interesting catalytic or sensing properties. nih.gov The ability to create well-defined polymeric structures using techniques like Stille coupling with this monomer opens up possibilities for creating highly ordered functional materials. wikipedia.org

Organic Semiconductors and Optoelectronic Materials

The unique electronic properties of the pyridine ring, combined with the tunability offered by its substituents, make this compound a compound of interest in the design of novel organic semiconductors and optoelectronic materials. The presence of the methoxyethoxy group can enhance solubility and influence the solid-state packing of derived molecules, which are critical parameters for device performance. The iodo-substituent provides a reactive site for cross-coupling reactions, allowing for the facile introduction of this pyridine unit into larger conjugated systems.

Research in this area focuses on synthesizing extended π-conjugated molecules where the pyridine moiety can act as an electron-accepting unit. The strategic incorporation of this compound can lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key aspect in the design of efficient organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. While specific, large-scale applications are still under investigation, the foundational studies highlight the potential of this building block.

Table 1: Potential Optoelectronic Applications of this compound Derivatives

| Application Area | Role of this compound | Desired Properties of Resulting Material |

| Organic Light-Emitting Diodes (OLEDs) | Precursor to electron-transport or emissive layer materials | High electron mobility, suitable LUMO level, good film-forming properties |

| Organic Photovoltaics (OPVs) | Building block for non-fullerene acceptors or donor polymers | Broad absorption spectra, appropriate energy level alignment with donor/acceptor |

| Organic Field-Effect Transistors (OFETs) | Component of the active semiconductor layer | High charge carrier mobility, good environmental stability |

Metal-Organic Framework (MOF) Ligands

The design of MOFs using this ligand would involve its reaction with various metal salts under solvothermal conditions. The resulting frameworks could exhibit interesting topologies and properties, such as selective gas sorption or catalysis, stemming from the unique combination of functional groups on the ligand. The potential for post-synthetic modification via the carbon-iodine bond opens up possibilities for introducing further functionality after the initial framework has been assembled.

Multicomponent Reactions and Combinatorial Library Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a cornerstone of modern drug discovery and materials science. The reactivity of the iodo-group in this compound makes it an excellent substrate for various transition-metal-catalyzed MCRs. For instance, it can participate in sequential cross-coupling reactions to rapidly build molecular complexity.

This reactivity is particularly valuable in the context of combinatorial library synthesis. By employing this compound as a central scaffold, diverse sets of building blocks can be introduced through reactions such as the Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This approach allows for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity or desirable material properties. The methoxyethoxy group can aid in the solubilization of the reactants and products, facilitating the reaction and purification processes in a high-throughput setting.

Table 2: Exemplary Multicomponent Reaction Involving a Pyridine Scaffold

| Reaction Type | Reactants | Catalyst/Reagents | Product Class |

| Sequential Cross-Coupling | This compound, Arylboronic acid, Terminal alkyne | Palladium catalyst, Base | Disubstituted Pyridines |

| A³ Coupling (Alkyne-Aldehyde-Amine) | Not directly applicable, but derivatives could be used | Copper or Gold catalyst | Propargylamines |

| Ugi Reaction | Not directly applicable | - | α-Acylamino Amides |

While direct examples of A³ and Ugi reactions with the parent compound are not prevalent, its derivatives created through modification of the iodo-group could be designed to participate in such transformations, further expanding its utility in combinatorial chemistry.

Future Directions and Emerging Research Avenues for 4 Iodo 2 2 Methoxyethoxy Pyridine

Development of Sustainable and Biocatalytic Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. mdpi.com For 4-Iodo-2-(2-methoxyethoxy)pyridine, future research will likely prioritize the development of more sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. mdpi.com This includes exploring mechanochemical syntheses, which can be performed solvent-free and often lead to shorter reaction times and cleaner processes. mdpi.com

A significant emerging avenue is the application of biocatalysis. The use of whole-cell biocatalysts or isolated enzymes offers a highly selective and environmentally friendly alternative to traditional organic synthesis protocols. Research into enzymes capable of regioselective iodination of the pyridine (B92270) ring or the synthesis of the 2-(2-methoxyethoxy) side chain could lead to novel and efficient one-pot biocatalytic processes for producing this compound and its analogs.

Table 1: Comparison of Synthetic Approaches

| Approach | Advantages | Challenges |

|---|---|---|

| Traditional Synthesis | Established methodologies, well-understood reaction mechanisms. | Often involves harsh reagents, toxic solvents, and multiple steps. |

| Green Chemistry Methods | Reduced environmental impact, increased safety, potential for lower costs. mdpi.com | Requires development and optimization of new catalytic systems. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery, stability, and scalability can be challenging. |

Integration into Automated Synthesis and High-Throughput Experimentation

The integration of this compound into automated synthesis platforms is a key direction for accelerating the discovery of new chemical entities. High-throughput experimentation (HTE) allows for the rapid screening of a wide array of reaction conditions, catalysts, and coupling partners. This approach can be used to quickly identify optimal conditions for reactions involving this compound, such as Suzuki or Sonogashira couplings, which are fundamental for building molecular complexity.

Continuous flow reactors represent another aspect of automation that could be applied to the synthesis and derivatization of this compound. Flow chemistry offers enhanced control over reaction parameters like temperature and mixing, leading to improved yields, higher purity, and safer handling of reactive intermediates. For industrial-scale production, automated systems ensure consistency and can be integrated with real-time monitoring to maintain quality control.

Exploration of Novel Reactivity Patterns and Transformation Methods

While the iodine substituent at the 4-position is a well-established handle for cross-coupling reactions, future research will likely explore novel reactivity patterns of this compound. The interplay between the electron-donating 2-(2-methoxyethoxy) group and the electron-withdrawing nature of the pyridine nitrogen, along with the iodo-substituent, creates a unique electronic profile that could be exploited in new chemical transformations.

Investigations may focus on C-H activation reactions at other positions on the pyridine ring, enabled by the directing influence of the existing substituents. Furthermore, the development of novel catalytic systems could unlock new coupling methodologies beyond the standard palladium-catalyzed reactions, potentially involving more earth-abundant metals. The reactivity of the iodo group itself could be leveraged in transformations such as halogen-metal exchange reactions to generate organometallic intermediates for subsequent functionalization.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize synthetic routes and gain deeper mechanistic insights, the application of advanced spectroscopic techniques for real-time reaction monitoring is crucial. Process Analytical Technology (PAT) utilizes in-line and on-line analytical methods to monitor reaction progress, identify intermediates, and ensure product quality without the need for traditional sampling and off-line analysis. mdpi.compolito.it

For reactions involving this compound, techniques such as UV/Vis, Near-Infrared (NIR), and Raman spectroscopy can provide continuous data on the concentration of reactants, products, and byproducts. mdpi.comresearchgate.net Benchtop NMR spectroscopy is also emerging as a powerful tool for real-time monitoring, offering detailed structural information that can be used to optimize reaction conditions to maximize yield and minimize waste, contributing to more sustainable processes. magritek.com

Table 2: Spectroscopic Techniques for Real-time Monitoring

| Technique | Information Provided | Advantages |

|---|---|---|

| UV/Vis Spectroscopy | Concentration of aromatic compounds and conjugated systems. mdpi.com | Simple, cost-effective, suitable for in-line monitoring. mdpi.com |

| Raman Spectroscopy | Molecular vibrations, providing a chemical fingerprint without the need for labels. | Non-invasive, can be used in aqueous media. |

| NMR Spectroscopy | Detailed structural information, quantification of reaction components. magritek.com | Highly specific, provides mechanistic insights. magritek.com |

| Mass Spectrometry (MS) | Molecular weight of reactants, intermediates, and products. | High sensitivity, allows for tracking of complex reaction mixtures. |

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, computational methods can be employed to design new derivatives with tailored electronic and steric properties. By modifying the substituents on the pyridine ring, it is possible to fine-tune the reactivity of the C-I bond for specific cross-coupling reactions or to modulate the compound's biological activity.

Molecular docking studies can predict the binding affinity of derivatives to biological targets, such as protein kinases, guiding the synthesis of new potential therapeutic agents. ekb.eg Density Functional Theory (DFT) calculations can be used to predict reaction pathways and transition states, aiding in the development of new synthetic methodologies and the understanding of novel reactivity patterns. This in silico approach can significantly reduce the experimental effort required by prioritizing the most promising candidate molecules for synthesis and testing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Iodo-2-(2-methoxyethoxy)pyridine, and what critical reaction conditions optimize yield?

- Methodology : The synthesis typically involves halogenation and alkoxylation steps. For example, iodine can be introduced via directed lithiation of a pyridine precursor followed by quenching with an iodine source (e.g., I₂). The methoxyethoxy group is introduced through nucleophilic substitution or coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and alkoxide reagents. Key conditions include anhydrous solvents (THF, DMF), inert atmospheres, and temperature control (60–100°C) to minimize side reactions .

- Optimization : Yield improvements are achieved by optimizing stoichiometry (e.g., 1.2–2.0 eq. of iodinating agents) and catalyst loading (1–5 mol% Pd). Purity is ensured via column chromatography or recrystallization .

Q. How is the structure and purity of this compound characterized?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyethoxy protons at δ 3.4–4.5 ppm, pyridine ring protons at δ 7.0–8.5 ppm).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 295.96).

- X-ray Crystallography : Resolves iodine’s spatial orientation and intermolecular interactions .

Q. What solvents and catalysts are preferred for functionalizing this compound via cross-coupling reactions?

- Catalysts : Palladium-based systems (e.g., Pd(OAc)₂ with ligands like XPhos) enable Suzuki-Miyaura couplings with boronic acids. Copper(I) iodide facilitates Ullmann-type arylations.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility, while toluene/water biphasic systems improve reaction efficiency in Sonogashira couplings .

Advanced Research Questions

Q. How does the iodine atom in this compound influence its reactivity compared to bromine or chlorine analogs?

- Mechanistic Insight : The C–I bond’s lower bond dissociation energy (vs. C–Br/C–Cl) facilitates oxidative addition in cross-coupling reactions. However, iodine’s larger atomic radius can sterically hinder certain transformations. Computational studies (DFT) reveal iodine’s electron-withdrawing effect lowers LUMO energy, accelerating nucleophilic substitutions .

- Experimental Evidence : Higher yields (70–85%) are reported in Stille couplings with iodine derivatives vs. brominated analogs (50–60%) under identical conditions .

Q. What contradictions exist in reported regioselectivity during substitution reactions of this compound, and how are they resolved?

- Contradictions : Conflicting reports on whether methoxyethoxy directs meta or para substitution during electrophilic reactions.

- Resolution : Steric and electronic analyses (Hammett plots, ¹³C NMR chemical shift calculations) show the methoxyethoxy group’s electron-donating effect dominates, favoring para substitution. Competing steric effects from iodine may shift selectivity in bulky reagents .

Q. How can computational modeling guide the design of derivatives from this compound for targeted bioactivity?

- Methods :

- Docking Studies : Predict binding affinity to enzymes (e.g., kinases) by modeling iodine’s halogen bonding with protein backbones.

- QSAR Models : Correlate substituent electronic parameters (σₚ, σₘ) with observed IC₅₀ values in cytotoxicity assays.

- MD Simulations : Assess stability of iodine-containing complexes in aqueous vs. lipid membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.